

# Comparative thermal analysis of diallyl terephthalate and diallyl isophthalate polymers

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## Compound of Interest

Compound Name: Diallyl terephthalate

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## A Comparative Thermal Analysis of **Diallyl Terephthalate** and Diallyl Isophthalate Polymers

This guide provides a detailed comparison of the thermal properties of two isomeric thermosetting polymers: **diallyl terephthalate** (DAT) and diallyl isophthalate (DAI). This analysis is crucial for researchers, scientists, and professionals in drug development and materials science for selecting the appropriate polymer for high-temperature applications.

## Introduction to Diallyl Phthalate Isomers

Diallyl phthalate resins are a class of thermosetting polymers known for their excellent thermal stability, electrical insulation properties, and chemical resistance. The positioning of the diallyl ester groups on the benzene ring—ortho, meta, or para—gives rise to diallyl phthalate (DAP), diallyl isophthalate (DAI), and **diallyl terephthalate** (DAT), respectively. These structural differences significantly influence their polymerization behavior and, consequently, their thermal and mechanical properties. DAI resins are noted for their high strength and heat resistance, making them suitable for demanding applications in the aerospace and electronics industries.

[1]

## Comparative Thermal Properties

The thermal characteristics of DAT and DAI polymers are distinct, primarily due to the difference in their molecular structure. The para-substitution in DAT allows for a more regular chain packing, leading to a semi-crystalline morphology. In contrast, the meta-substitution in

DAI results in a more irregular structure, rendering the polymer amorphous. This fundamental difference in crystallinity is a key determinant of their thermal behavior.

## Data Presentation

The following table summarizes the key thermal properties of DAT and DAI polymers based on available data. It is important to note that a direct comparative study providing all these values from a single source is not readily available in the reviewed literature. Therefore, the data presented is a synthesis of information from multiple sources, with some values for diallyl phthalate (DAP) included for reference.

| Thermal Property                  | Diallyl Terephthalate (DAT) Polymer     | Diallyl Isophthalate (DAI) Polymer        | Diallyl Phthalate (DAP) Polymer (for reference) |
|-----------------------------------|---|---|---|
| Morphology                        | Semi-crystalline                        | Amorphous                                 | Amorphous                                       |
| Glass Transition Temperature (Tg) | Data not available                      | Data not available                        | ~150 °C[2]                                      |
| Melting Temperature (Tm)          | Expected due to semi-crystalline nature | Not applicable                            | Not applicable                                  |
| Decomposition Temperature (Td)    | Data not available                      | High thermal stability                    | 300-400 °C[3]                                   |
| Heat Resistance                   | Data not available                      | High (continuous service up to 180°C) [4] | Lower than DAI                                  |

## Experimental Protocols

The characterization of the thermal properties of these polymers is typically performed using a suite of thermal analysis techniques.

### Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.

**Methodology:** A small sample of the cured polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The sample is heated in a TGA instrument under a controlled atmosphere, typically nitrogen or air, at a constant heating rate (e.g., 10 °C/min). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).

## Differential Scanning Calorimetry (DSC)

**Objective:** To determine the glass transition temperature ( $T_g$ ) and the melting temperature ( $T_m$ ) of the polymers.

**Methodology:** A small, encapsulated sample (typically 5-10 mg) of the polymer is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty, sealed aluminum pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak. For thermosetting resins, a heat-cool-heat cycle is often employed to study the curing process and the properties of the cured material.

## Dynamic Mechanical Analysis (DMA)

**Objective:** To measure the viscoelastic properties (storage modulus, loss modulus, and  $\tan \delta$ ) of the polymers as a function of temperature and to determine the glass transition temperature ( $T_g$ ).

**Methodology:** A rectangular specimen of the cured polymer with well-defined dimensions is subjected to a sinusoidal oscillating stress in a DMA instrument. The resulting strain and the phase lag between the stress and strain are measured as the temperature is increased at a constant rate (e.g., 3 °C/min). The glass transition temperature is often identified as the peak of the  $\tan \delta$  curve or the onset of a significant drop in the storage modulus.

## Visualizations

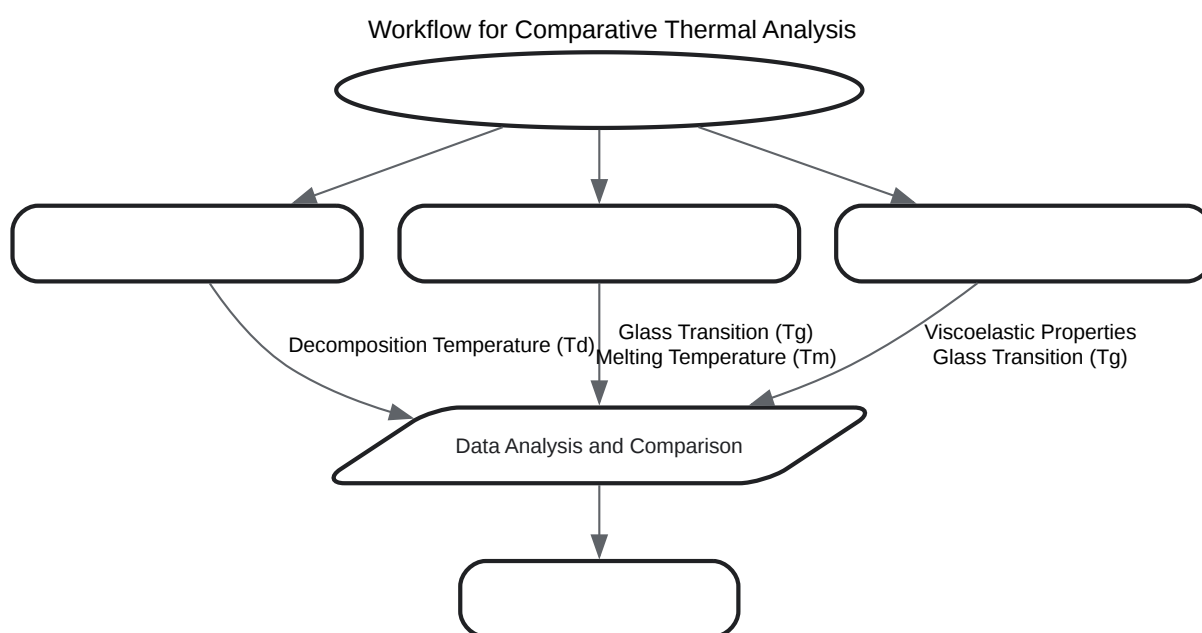
### Chemical Structures of Monomers

The fundamental difference in the chemical structure of the **diallyl terephthalate** and diallyl isophthalate monomers is the substitution pattern on the benzene ring.

Caption: Chemical structures of **diallyl terephthalate** (para isomer) and diallyl isophthalate (meta isomer) monomers.

## Experimental Workflow for Comparative Thermal Analysis

The logical flow for a comprehensive comparative thermal analysis of DAT and DAI polymers is outlined below.



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Caption: A logical workflow for the comparative thermal analysis of **diallyl terephthalate** and diallyl isophthalate polymers.

## Conclusion

The isomeric position of the ester linkages in **diallyl terephthalate** and diallyl isophthalate polymers leads to significant differences in their solid-state morphology and, consequently, their thermal properties. DAT, with its capacity for semi-crystalline ordering, is expected to exhibit a distinct melting point, a property absent in the amorphous DAI. While comprehensive, directly comparative quantitative data is limited in the public domain, the available information indicates that both are high-performance thermosets. Diallyl isophthalate is particularly noted for its high-temperature resistance. Further detailed comparative studies are warranted to fully elucidate the structure-property relationships in these materials, which would be invaluable for their application in advanced technologies.

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